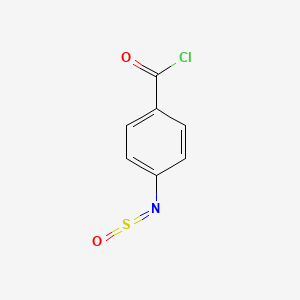

Benzoyl chloride, 4-(sulfinylamino)-

Description

Contextualizing Sulfinylamines (R−N=S=O) as Monoaza Analogues of Sulfur Dioxide in Modern Organic Synthesis

Sulfinylamines, characterized by the R−N=S=O functional group, are formally understood as monoaza analogues of sulfur dioxide. This structural relationship provides a conceptual framework for their reactivity. In recent years, there has been a renewed interest in sulfinylamines as versatile reagents in organic synthesis. Their utility stems from their diverse reactivity modes, which include acting as sulfur electrophiles and participating in cycloaddition reactions. google.com The increasing prominence of molecules containing the N=S=O functionality, such as sulfoximines and sulfonimidamides, in medicinal and materials chemistry has further fueled the exploration of sulfinylamines as key synthetic precursors. google.comacs.org

Modern synthetic methods have expanded the utility of sulfinylamines, including their use in the one-pot synthesis of more complex sulfur-containing compounds. google.com Their reactions with carbon-centered radicals and their role in the formation of heterocycles through cycloadditions highlight their versatility. acs.org These applications underscore the potential of sulfinylamines to form molecules with either high- or low-valent sulfur, and in some cases, to participate in reactions where the sulfur atom is ultimately not incorporated into the final product. acs.org

Significance of the Sulfinylamino Functionality within Acyl Chlorides for Targeted Synthesis

The incorporation of a sulfinylamino group into an acyl chloride, such as in 4-(sulfinylamino)benzoyl chloride, creates a bifunctional molecule with distinct reactive centers. The acyl chloride moiety is a well-established and highly reactive functional group, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and ketones.

The sulfinylamino group, on the other hand, introduces a unique set of reactive possibilities. It can act as a dienophile in Diels-Alder reactions and undergo [2+2] cycloadditions with ketenes. The specific placement of the sulfinylamino group at the para position of the benzoyl chloride ring influences the electronic properties of the entire molecule, potentially modulating the reactivity of the acyl chloride. This electronic interplay is a key aspect of its utility in targeted synthesis, allowing for sequential and chemoselective reactions.

While specific synthetic protocols for 4-(sulfinylamino)benzoyl chloride are not extensively detailed in readily available literature, the synthesis of related compounds provides insight. For instance, the preparation of 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride involves the reaction of the corresponding benzoic acid derivatives with a chlorinating agent like thionyl chloride. google.com This suggests that 4-(sulfinylamino)benzoyl chloride could potentially be synthesized from 4-(sulfinylamino)benzoic acid.

Historical Development and Evolution of Sulfinylamine Chemistry

The chemistry of sulfinylamines is not a recent discovery; these compounds have been known to chemists for well over a hundred years. google.comacs.org Early investigations established their fundamental reactivity, including their behavior as sulfur electrophiles and their participation in Diels-Alder reactions. google.com For example, the synthesis of N-sulfinylaniline, a prototypical aromatic sulfinylamine, was developed through the reaction of aniline (B41778) with thionyl chloride.

Despite their long history, sulfinylamines were relatively underutilized in organic synthesis for many decades. google.com However, the last decade has witnessed a resurgence in the study of sulfinylamine chemistry. google.comacs.org This renaissance is driven by the quest for new synthetic methodologies and the increasing importance of sulfur-containing compounds in various fields of chemistry. Contemporary research has focused on expanding the synthetic applications of sulfinylamines, leading to the development of novel one-pot syntheses for valuable sulfur-containing molecules like sulfoximines and sulfonimidamides. google.com This evolution from a chemical curiosity to a versatile synthetic tool illustrates the dynamic nature of organic chemistry and the continual rediscovery and advancement of established chemical principles.

General Synthetic Routes to Sulfinylamines from Primary Amines and Thionyl Chloride

N-Sulfinylamines (R-N=S=O) are valuable intermediates in organic synthesis, serving as mono-aza analogs of sulfur dioxide. researchgate.netresearchgate.net The most traditional and direct method for their preparation involves the reaction of primary amines with thionyl chloride (SOCl₂).

The reaction between a primary amine and thionyl chloride is a well-established method for forming the N=S=O linkage. nih.govchemicalforums.com Typically, the amine is treated with thionyl chloride, often in the presence of a base like triethylamine to neutralize the hydrogen chloride byproduct. organic-chemistry.orgyoutube.com For instance, triisopropylsilyl amine can be reacted with freshly distilled thionyl chloride in anhydrous diethyl ether at 0 °C in the presence of anhydrous triethylamine to produce the corresponding silyl sulfinylamine. organic-chemistry.org

The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of thionyl chloride. libretexts.org This is followed by elimination steps that result in the formation of the sulfinylamine, along with byproducts such as sulfur dioxide and hydrogen chloride. youtube.comlibretexts.org The reaction conditions can be adapted for various amines, including anilines, which can be pre-treated or "activated" with thionyl chloride to generate the sulfinylamine reagent prior to subsequent reactions. nih.gov While effective, this classic method can be limited by the moisture sensitivity of the resulting sulfinylamines, especially those derived from aliphatic amines, which tend to hydrolyze quickly in moist air. researchgate.net Sulfinylamines derived from anilines exhibit greater hydrolytic stability. researchgate.net

Table 1: General Conditions for Sulfinylamine Synthesis

| Reactants | Reagents | Solvent | Temperature | Key Byproducts |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | Thionyl Chloride (SOCl₂) | Aprotic (e.g., Diethyl Ether) | 0 °C to Reflux | Hydrogen Chloride (HCl), Sulfur Dioxide (SO₂) |

| Silylamine | Thionyl Chloride, Triethylamine | Diethyl Ether | 0 °C | Triethylammonium chloride |

For preparative scale synthesis, the instability and handling difficulties of simple sulfinylamines necessitate the development of more stable reagents. researchgate.netnih.gov A key strategy involves the use of bulky substituents on the nitrogen atom, which enhances stability and allows for easier storage and handling.

Notable examples of stable, isolable sulfinylamine reagents include N-sulfinyltritylamine (TrNSO) and N-silyl substituted derivatives like N-triisopropylsilyl sulfinylamine (TIPS-NSO). researchgate.netnih.gov

N-sulfinyltritylamine (TrNSO): This reagent is a stable, crystalline solid that is insensitive to air and moisture, making it easy to handle under normal laboratory conditions. researchgate.net It can be prepared on a decagram scale and stored for extended periods at -20 °C under an inert atmosphere. researchgate.net

N-triisopropylsilyl sulfinylamine (TIPS-NSO): To achieve a balance between stability and reactivity, N-silyl derivatives have been developed. nih.gov While an initial N-triphenylsilyl derivative proved prone to hydrolysis, the N-triisopropylsilyl (TIPS) derivative was found to be a light-yellow liquid that is stable to refrigerated storage for at least a month. nih.gov This reagent can be prepared on a multigram scale in two steps from triisopropylsilyl chloride and ammonia. nih.gov

These stable reagents show broad reactivity with various organometallic compounds (Grignard, organolithium, and organozinc reagents), enabling the modular synthesis of a wide range of primary sulfinamides, which are precursors to other important sulfur-containing compounds. organic-chemistry.orgnih.gov The development of such reagents has been crucial for making sulfinylamine chemistry more accessible and practical for large-scale applications. nih.gov

Table 2: Comparison of Stable Sulfinylamine Reagents

| Reagent | N-Substituent | Physical State | Stability | Scale |

|---|---|---|---|---|

| TrNSO | Trityl (Triphenylmethyl) | Crystalline Solid | Air and moisture insensitive | Decagram |

| TIPS-NSO | Triisopropylsilyl | Liquid | Stable for ≥1 month refrigerated | Multigram |

Synthesis of Substituted Benzoyl Chlorides Bearing Sulfur-Nitrogen Functionalities

The introduction of sulfur-nitrogen groups onto a benzoyl chloride core can be achieved through various synthetic routes, often starting from appropriately substituted benzoic acids or anilines.

2-(Sulfinylamino)benzoyl chloride is formed by treating anthranilic acid (2-aminobenzoic acid) with thionyl chloride. semanticscholar.org This reaction leads to the formation of a sulfinamide anhydride (B1165640), a compound that has been a subject of structural investigation. researchgate.netresearchgate.net The reaction involves both the amino group and the carboxylic acid group of the anthranilic acid. The carboxylic acid is converted to the acid chloride, while the primary amine group reacts to form the N-sulfinylamine functionality. semanticscholar.orgresearchgate.net This dual reactivity provides a direct route to an ortho-substituted benzoyl chloride bearing the desired N=S=O group.

The synthesis of 4-[[(benzoyl)amino]sulfonyl]benzoyl chlorides involves the reaction between a benzoic acid derivative and 4-sulfamoylbenzoic acid. google.comgoogle.com For example, 4-[[(2-methoxybenzoyl)amino]sulfonyl]benzoyl chloride is prepared by reacting ortho-methoxybenzoic acid with 4-sulfamoylbenzoic acid. google.com

The process typically involves the use of a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid groups into more reactive acid chlorides. google.com The reaction is often performed in a suitable solvent like isopropyl acetate at elevated temperatures (e.g., 80-90°C). google.com One of the challenges in this synthesis is the potential formation of unwanted dimers. google.comgoogle.com The process aims to achieve high robustness and yield by optimizing reaction conditions, such as temperature and the controlled addition of reagents, to ensure complete conversion and minimize byproduct formation. google.com After the reaction, the product can be isolated by cooling the mixture and filtering the resulting suspension. google.com

The synthesis of benzoyl chlorides with a fluorosulfonyl (-SO₂F) group, such as 4-(fluorosulfonyl)benzoyl chloride, typically requires a multi-step sequence. chemicalbook.com A common starting material for this synthesis is 4-aminobenzoic acid. chemicalbook.com

A representative synthetic pathway involves the following key transformations: chemicalbook.com

Diazotization: The amino group of 4-aminobenzoic acid is converted into a diazonium salt. This is typically achieved by reacting the amine with a nitrite source (e.g., tert-butyl nitrite) in the presence of an acid like tetrafluoroboric acid at low temperatures (0-20°C).

Sulfonylation: The diazonium salt is then subjected to a reaction that introduces the sulfonyl fluoride group.

Chlorination: In the final step, the carboxylic acid functionality is converted to a benzoyl chloride. This is accomplished by treating the fluorosulfonyl-substituted benzoic acid with a chlorinating agent, most commonly thionyl chloride, at an elevated temperature (e.g., 75°C). chemicalbook.com

This multi-step approach allows for the sequential and controlled introduction of the distinct sulfonyl halide and acyl chloride functional groups onto the aromatic ring. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

24537-25-5 |

|---|---|

Molecular Formula |

C7H4ClNO2S |

Molecular Weight |

201.63 g/mol |

IUPAC Name |

4-(sulfinylamino)benzoyl chloride |

InChI |

InChI=1S/C7H4ClNO2S/c8-7(10)5-1-3-6(4-2-5)9-12-11/h1-4H |

InChI Key |

ASKDNKAURXFDOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N=S=O |

Origin of Product |

United States |

Advanced Applications of 4 Sulfinylamino Benzoyl Chloride in Complex Molecular Architectures

Formation of Medicinally Relevant Sulfur-Containing Compounds from Sulfinylamines

N-acyl sulfinylamines, derived from reagents like 4-(sulfinylamino)benzoyl chloride, are pivotal precursors for a variety of sulfur-based functional groups that are considered important pharmacophores. The benzoyl group often serves as an ideal N-protecting group in these transformations, facilitating high yields and specific reaction pathways. nih.gov

Sulfoximines and sulfonimidamides are aza-analogues of sulfones and sulfonamides, respectively, and have garnered considerable attention in drug discovery. The incorporation of these motifs can modulate a compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which are critical for biological activity.

A highly effective method for synthesizing sulfonimidamides involves the reaction of N-protected sulfinamides with various amines and amides in the presence of an oxidizing agent like N-chlorosuccinimide (NCS). nih.gov Research comparing different N-protecting groups on a p-tolylsulfinamide substrate demonstrated that the N-benzoyl group provided the best results, leading to the desired sulfonimidamide in 94% yield. nih.gov This one-pot reaction proceeds through a sulfonimidoyl chloride intermediate, which is formed in situ. The reaction is versatile, accommodating a range of amines and sulfonamides to produce a library of N-benzoyl sulfonimidamides with yields often exceeding 89%. nih.gov The N-benzoyl group can later be cleaved under acidic conditions to yield the free sulfonimidamide. nih.gov

The general synthetic utility of sulfinylamines extends to the formation of sulfoximines . One innovative one-pot approach utilizes sulfinyl nitrenes, which are highly electrophilic reactive intermediates generated from sulfinylhydroxylamine reagents. acs.orgorganic-chemistry.org These nitrenes can react with a sequence of carbon and nitrogen nucleophiles to rapidly produce sulfoximines and sulfonimidamides. acs.org

Table 1: Synthesis of N-Benzoyl Sulfonimidamides from N-Benzoyl-p-toluenesulfinamide (1a) Data sourced from research on sulfonimidamide synthesis using N-chlorosuccinimide (NCS) as an oxidant. nih.gov

| Entry | Nucleophile | Conditions | Yield (%) |

| 1 | p-Toluenesulfonamide sodium salt | NCS, CH₃CN, rt, 2h | 94 |

| 2 | p-Nitrobenzenesulfonamide sodium salt | NCS, CH₃CN, rt, 2h | 86 |

| 3 | Thiophene-2-sulfonamide sodium salt | NCS, CH₃CN, rt, 2h | 94 |

| 4 | Cyanamide / t-BuOK | NCS, CH₃CN, rt, 4h | 97 |

| 5 | Dimethylamine hydrochloride / t-BuOK | NCS, CH₃CN, rt, 2h | 89 |

| 6 | Morpholine / t-BuOK | NCS, CH₃CN, rt, 2h | 95 |

Sulfinamides are crucial intermediates in sulfur chemistry, serving as precursors to both sulfoximines and sulfonimidamides. nih.gov While various methods exist for their synthesis, one common route involves the reaction of sulfonyl chlorides with amines using a reducing agent. nih.gov For instance, N-Benzyl-p-toluenesulfinamide can be prepared from p-toluenesulfonyl chloride and benzylamine (B48309) in the presence of triphenylphosphine (B44618) and triethylamine. nih.gov More advanced methods allow for the one-pot synthesis of sulfinamides from organometallic reagents and a sulfur dioxide surrogate (DABSO), which are then trapped with amines. nih.gov N-acyl sulfinamides, such as N-benzoyl derivatives, are typically synthesized by treating the primary sulfinamide with an anhydride (B1165640) or acyl chloride, often requiring a strong base. nih.govnih.govbeilstein-journals.org

Sulfinimidoyl halides , particularly sulfonimidoyl chlorides, are key reactive intermediates. nih.gov They are generally not isolated but are formed in situ during the synthesis of sulfonimidamides from N-acyl sulfinamides. The reaction of an N-benzoyl sulfinamide with N-chlorosuccinimide (NCS) generates the corresponding N-(Benzoyl)sulfonimidoyl chloride. nih.govbeilstein-journals.org This electrophilic intermediate is then immediately subjected to nucleophilic substitution by an amine or amide present in the reaction mixture to yield the final sulfonimidamide product. nih.gov This transient nature is advantageous as it avoids the handling of potentially sensitive sulfinimidoyl halide compounds.

Heterocycle Formation and Annulation Reactions

The dual functionality of the sulfinylamino and benzoyl chloride groups within the same molecule provides a powerful tool for constructing complex heterocyclic systems. The benzoyl chloride can act as an acylation agent, while the sulfinylamino group can participate in subsequent cyclization or annulation reactions, leading to novel molecular architectures.

Dihydroquinazolinones are a subset of the broader quinazolinone family, which is a ubiquitous pharmacophore found in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antihypertensive properties. nih.govnih.gov

General synthetic strategies for constructing the quinazolinone core often involve the reaction of anthranilic acid (2-aminobenzoic acid) or its derivatives with various reagents. One common method is the acylation of anthranilic acid with an appropriate acid chloride in a solvent like pyridine, which initially forms a 2-substituted-3,1-benzoxazin-4-one. nih.gov This intermediate can then be treated with a nitrogen source, such as formamide (B127407) or an amine, to yield the corresponding quinazolin-4(3H)-one. nih.gov Alternative one-pot, multi-component reactions starting from isatoic anhydride and amines have also been developed to produce various functionalized dihydroquinazolinones. researchgate.net

A significant application of sulfinylaminobenzoyl chlorides is in the one-step synthesis of complex, fused heterocyclic systems. Specifically, 2-sulfinylaminobenzoyl chlorides, which are structural isomers of the title compound, have been successfully employed to construct tetracyclic 6,7-dihydroquinazolino[3,2-a] nih.govacs.orgbenzodiazepin-13(5H)-ones. researchgate.net This reaction demonstrates the potential of the 4-(sulfinylamino)benzoyl chloride scaffold for similar complex syntheses.

The process involves a sequential acylation-cyclization reaction between a 5-substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and a 2-sulfinylaminobenzoyl chloride. researchgate.net The reaction proceeds without the need to isolate intermediates, providing the fused quinazolinobenzodiazepine product in a single step. This transformation is notable for its efficiency in building molecular complexity, fusing a quinazolinone ring onto a benzodiazepine (B76468) framework. The sulfinylamino group is critical for the cyclization step, acting as a precursor to the N=C bond of the quinazoline (B50416) ring. researchgate.net

Table 2: One-Step Synthesis of Quinazolino[3,2-a] nih.govacs.orgbenzodiazepinones Data based on the reaction of 5-substituted 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones with 2-sulfinylaminobenzoyl chlorides. researchgate.net

| Entry | Substituent on Benzodiazepine (R) | Substituent on Benzoyl Chloride (R¹) | Yield (%) |

| 1 | -C(O)CH₃ | H | 65 |

| 2 | -C(O)CH₃ | CH₃ | 77 |

| 3 | -C(O)Ph | H | 50 |

| 4 | -C(O)Ph | CH₃ | 62 |

| 5 | -CH₂Ph | H | 57 |

| 6 | -CH₂Ph | CH₃ | 45 |

The synthesis of heterocycles containing both nitrogen and sulfur atoms is a field of intense research, as these motifs are present in many medicinally important compounds. mdpi.com The reactivity of sulfinylamino and sulfonyl chloride groups makes them excellent synthons for building such rings.

The construction of the quinazolino[3,2-a] nih.govacs.orgbenzodiazepine system is a prime example of using a sulfinylaminobenzoyl chloride to generate a complex N/S-containing heterocyclic structure through an intramolecular cyclization pathway. researchgate.net The sulfinylamino group serves as a masked imine, which is revealed during the reaction cascade to form the quinazolinone ring.

In a broader context, reagents with sulfonyl chloride and imidoyl chloride functionalities, such as N-(chlorosulfonyl)imidoyl chlorides, can act as bielectrophilic C-N-S synthons. When reacted with binucleophiles like benzylamines, they can undergo cyclization to form seven-membered heterocycles like 1,2,4-benzothiadiazepine-1,1-dioxides, which contain an endocyclic sulfonamide fragment. mdpi.com Annulation reactions involving sulfenyl chlorides with alkenes also represent a powerful method for creating fused thiazine-type heterocycles. researchgate.net These examples highlight the general utility of sulfur- and nitrogen-containing reactive groups, analogous to those in 4-(sulfinylamino)benzoyl chloride, for the synthesis of diverse heterocyclic systems.

Based on a comprehensive search, there is no scientific literature available detailing the specific applications of Benzoyl chloride, 4-(sulfinylamino)- in the areas outlined in your request. The specified compound, featuring a sulfinylamino (-N=S=O) functional group, appears to be a highly specialized or theoretical molecule not commonly used as a building block in the synthesis of specialty chemicals, biological probes, or materials like dyes, perfumes, and resins.

The available research literature focuses on structurally related but distinct compounds, such as:

4-(Aminosulfonyl)benzoyl chloride

4-(Chlorosulfonyl)benzoyl chloride

4-[[(Benzoyl)amino]sulfonyl]benzoyl chloride

These related molecules are indeed used in the applications you listed. However, providing information on them would violate the strict requirement to focus solely on "Benzoyl chloride, 4-(sulfinylamino)-".

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specific chemical compound requested.

Theoretical and Computational Investigations of Sulfinylamine Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become a important tool in computational chemistry for elucidating complex reaction mechanisms. By calculating the electronic structure of molecules, DFT can model reaction pathways, transition states, and intermediates, offering a detailed picture of how a reaction proceeds.

While specific DFT studies on the hetero-cyclization reactions of Benzoyl chloride, 4-(sulfinylamino)- are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on related N-sulfinylamine compounds. These reactions are crucial for the synthesis of various heterocyclic compounds.

Theoretical studies on analogous systems often involve mapping the potential energy surface of the reaction. For a hypothetical hetero-cyclization involving the sulfinylamino group, DFT calculations would typically be employed to:

Identify the most favorable sites for electrophilic or nucleophilic attack.

Determine the structure of key transition states and intermediates along the reaction coordinate.

Evaluate the activation energies for different possible cyclization pathways.

For instance, in related aza-heterocyclic syntheses, DFT has been used to rationalize the regioselectivity and stereoselectivity of cycloaddition reactions. The calculations can reveal whether the reaction proceeds through a concerted or a stepwise mechanism, providing clarity that is often difficult to obtain through experimental means alone.

A critical aspect of mechanistic elucidation is the analysis of reaction energetics. DFT calculations provide quantitative data on the energies of reactants, products, transition states, and any intermediates that may be formed. This information is vital for understanding the feasibility and rate of a chemical reaction.

In the context of Benzoyl chloride, 4-(sulfinylamino)-, a computational study would likely investigate reactions such as nucleophilic substitution at the benzoyl chloride moiety or cycloaddition reactions involving the sulfinylamino group. The calculated energy profile would highlight the rate-determining step of the reaction, which corresponds to the highest energy barrier.

The following table illustrates the type of energetic data that can be obtained from DFT calculations for a hypothetical reaction pathway.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Step 1: Nucleophilic Attack | Reactant Complex | 0.0 |

| Transition State 1 (TS1) | +15.2 | |

| Intermediate 1 | -5.8 | |

| Step 2: Ring Closure | Transition State 2 (TS2) | +20.5 |

| Intermediate 2 | -12.3 | |

| Step 3: Product Formation | Transition State 3 (TS3) | +8.1 |

| Product Complex | -25.0 |

Note: This data is illustrative and does not represent a specific experimentally studied reaction of Benzoyl chloride, 4-(sulfinylamino)-.

Computational Descriptors for Predicting Reaction Efficiency

Beyond detailed mechanistic studies, computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules through the use of various descriptors. These descriptors are derived from the electronic structure of the molecule and can provide quick insights into its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of these orbitals can predict the feasibility and regioselectivity of a reaction.

For Benzoyl chloride, 4-(sulfinylamino)-, FMO analysis would reveal:

Nucleophilic/Electrophilic Character : A low LUMO energy would indicate a strong electrophilic character, making the molecule susceptible to nucleophilic attack. Conversely, a high HOMO energy would suggest nucleophilic character.

Reactive Sites : The spatial distribution of the HOMO and LUMO can pinpoint the atoms most likely to be involved in a reaction. For instance, a large LUMO coefficient on the carbonyl carbon of the benzoyl chloride group would indicate its susceptibility to nucleophilic attack.

Fukui indices are conceptual DFT descriptors that quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. They are particularly useful for predicting the regioselectivity of reactions.

There are three main types of Fukui functions:

f+ : For predicting the site of nucleophilic attack.

f- : For predicting the site of electrophilic attack.

f0 : For predicting the site of radical attack.

By calculating these indices for each atom in Benzoyl chloride, 4-(sulfinylamino)-, one can predict which sites are most reactive towards different types of reagents. This, combined with the analysis of steric parameters (which can be calculated from the molecule's 3D structure), provides a comprehensive picture of positional selectivity.

The following table provides a hypothetical example of calculated Fukui indices for selected atoms in a molecule like Benzoyl chloride, 4-(sulfinylamino)-.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| Carbonyl Carbon | 0.25 | 0.05 |

| Sulfinyl Sulfur | 0.18 | 0.12 |

| Sulfinyl Nitrogen | 0.08 | 0.22 |

| Aromatic Carbon (ortho to NSO) | 0.05 | 0.15 |

Note: This data is for illustrative purposes. Higher values indicate a greater propensity for the specified type of attack.

Predictive Modeling using Machine Learning Tools for Organic Transformations

In recent years, machine learning (ML) has emerged as a powerful tool for predicting the outcomes of organic reactions. By training models on large datasets of known reactions, ML algorithms can learn complex relationships between reactants, reagents, and reaction conditions to predict the products and yields of new transformations.

For a class of compounds like sulfinylamines, an ML model could be developed to predict the efficiency of a particular transformation, such as a cyclization or cross-coupling reaction. The input to such a model would typically include:

Molecular Descriptors : Numerical representations of the molecular structure, such as those derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges) or topological indices.

Reaction Conditions : Parameters such as solvent, temperature, and catalyst.

The model would then be trained to predict an output, such as the reaction yield or the major product formed. These predictive models can significantly accelerate the discovery and optimization of new synthetic methods by allowing researchers to screen a large number of potential reactions in silico before performing them in the laboratory. While specific ML models for Benzoyl chloride, 4-(sulfinylamino)- are not yet prevalent, the general applicability of these tools to organic synthesis holds great promise for future research in this area.

Characterization Techniques for 4 Sulfinylamino Benzoyl Chloride and Its Derivatives in Research Contexts

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(sulfinylamino)benzoyl chloride and its derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, yielding detailed information about the electronic and vibrational states of chemical bonds and the magnetic environments of atomic nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule in solution. Both ¹H and ¹³C NMR are critical for the structural confirmation of 4-(sulfinylamino)benzoyl chloride.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(sulfinylamino)benzoyl chloride is expected to show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The aromatic region would display two distinct sets of signals, appearing as doublets, due to the coupling between adjacent protons. The protons ortho to the electron-withdrawing benzoyl chloride group (H-3, H-5) are anticipated to resonate at a lower field (further downfield) compared to the protons ortho to the sulfinylamino group (H-2, H-6). This is because the -COCl group deshields the adjacent protons more significantly than the -N=S=O group. The expected chemical shifts would be in the range of 7.5-8.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the benzoyl chloride group is highly deshielded and would appear at a characteristic downfield shift, typically in the range of 165-170 ppm. The aromatic carbons would show four distinct signals. The carbon atom bonded to the benzoyl chloride group (C-4) and the carbon atom bonded to the sulfinylamino group (C-1) would be readily identifiable. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both substituents.

Interactive Table 1: Predicted NMR Data for 4-(Sulfinylamino)benzoyl Chloride

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2, H-6 | ~7.6 - 7.8 | - |

| H-3, H-5 | ~8.0 - 8.2 | - |

| C-1 | - | ~145 - 150 |

| C-2, C-6 | - | ~122 - 125 |

| C-3, C-5 | - | ~130 - 132 |

| C-4 | - | ~135 - 140 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-(sulfinylamino)benzoyl chloride is dominated by strong absorptions corresponding to the C=O and N=S=O stretching vibrations.

The key diagnostic bands include:

N=S=O Asymmetric and Symmetric Stretching: The sulfinylamino group gives rise to two characteristic and strong absorption bands. The asymmetric stretch (ν_as_(NSO)) typically appears in the region of 1280-1310 cm⁻¹, while the symmetric stretch (ν_s_(NSO)) is found around 1170-1190 cm⁻¹. The exact positions can be influenced by the electronic nature of the aromatic substituent.

C=O Stretching: The carbonyl group of the benzoyl chloride moiety produces a very strong and sharp absorption band at a relatively high wavenumber, typically between 1770-1790 cm⁻¹. The position is higher than that of a typical ketone or carboxylic acid due to the electron-withdrawing effect of the chlorine atom. Often, a weaker overtone or Fermi resonance band may be observed at a slightly lower frequency (~1730-1740 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The stretch for the carbon-chlorine bond of the acyl chloride is expected in the 850-900 cm⁻¹ region.

Interactive Table 2: Characteristic IR Absorption Bands for 4-(Sulfinylamino)benzoyl Chloride

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N=S=O | Asymmetric Stretch | 1280 - 1310 | Strong |

| N=S=O | Symmetric Stretch | 1170 - 1190 | Strong |

| C=O (Acyl Chloride) | Stretch | 1770 - 1790 | Very Strong |

| C=O (Acyl Chloride) | Fermi Resonance/Overtone | ~1730 - 1740 | Medium-Weak |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Variable |

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 4-(sulfinylamino)benzoyl chloride (C₇H₄ClNO₂S, Molecular Weight: 201.63 g/mol ), the mass spectrum would show the molecular ion peak ([M]⁺˙). Due to the presence of chlorine, this peak would be accompanied by an isotopic peak ([M+2]⁺˙) with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of a single chlorine atom.

The fragmentation pattern under electron ionization (EI) would likely involve two primary pathways:

Loss of Chlorine: Cleavage of the C-Cl bond to form the 4-(sulfinylamino)benzoyl cation. This fragment would be very stable due to resonance.

Loss of the Sulfinylamino Group: Fragmentation involving the N=S=O group.

A key fragment observed for many benzoyl derivatives is the benzoyl cation (C₆H₄CO⁺). In this case, the 4-(sulfinylamino)benzoyl cation would be a major fragment, followed by subsequent losses of CO and SO. The benzoyl fragment itself (m/z 104, corresponding to C₆H₄CO⁺) is also a likely product of fragmentation. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

Based on these analogs, the Ar-N=S=O fragment in 4-(sulfinylamino)benzoyl chloride is expected to be nearly planar. researchgate.net The geometry around the sulfinylamino group is predicted to adopt a Z configuration with respect to the C-N bond. researchgate.net This planarity facilitates π-conjugation between the aromatic ring and the N=S=O group. The analysis would reveal key bond lengths such as the C-N, N=S, and S=O distances, confirming the bonding arrangement within the sulfinylamino moiety. The crystal packing would likely be influenced by intermolecular interactions involving the oxygen and chlorine atoms.

Interactive Table 3: Expected Crystallographic Parameters for 4-(Sulfinylamino)benzoyl Chloride (based on analogs)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Ar-N=S=O Fragment | Near Planar |

| C-N=S=O Conformation | Z configuration |

| N=S Bond Length | ~1.50 - 1.55 Å |

| S=O Bond Length | ~1.45 - 1.50 Å |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of 4-(sulfinylamino)benzoyl chloride and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring reaction progress. For instance, in the synthesis of 4-(sulfinylamino)benzoyl chloride from 4-aminobenzoyl chloride and thionyl chloride, TLC can be used to track the disappearance of the starting amine and the appearance of the N-sulfinyl product. The difference in polarity between the starting material and the product allows for easy separation on a silica (B1680970) gel plate, with visualization typically achieved under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acid modifier like formic acid for MS compatibility), would be suitable for separating 4-(sulfinylamino)benzoyl chloride from starting materials, byproducts, and degradation products. nih.govsielc.comchromatographyonline.com The high reactivity of the benzoyl chloride group necessitates careful handling and the use of aprotic solvents for sample preparation to prevent hydrolysis. The retention time and peak purity, determined using a detector such as a diode-array detector (DAD) or a mass spectrometer (LC-MS), provide a reliable assessment of the compound's purity. nih.gov

Future Research Directions and Emerging Paradigms in Sulfinylamine Chemistry

Development of Novel Catalytic and Enantioselective Transformations

A primary objective in modern organic synthesis is the development of catalytic methods that can generate chiral molecules with high enantioselectivity. For sulfinylamine chemistry, this translates to the asymmetric synthesis of S-stereogenic compounds, which are increasingly important in pharmaceuticals and agrochemicals acs.orgnih.gov.

Recent breakthroughs have demonstrated the potential of transition metal catalysis in achieving this goal. For instance, a cobalt-catalyzed method has been developed for the enantioselective reductive arylation and alkenylation of sulfinylamines, producing enantiopure sulfinamides with high yields and excellent enantioselectivity researchgate.net. This approach utilizes a cobalt catalyst paired with a chiral diphosphine and tridentate ligand system, highlighting the importance of ligand design in controlling stereochemistry researchgate.net. Similarly, rhodium catalysis has been successfully employed for the asymmetric S-alkylation of sulfenamides to produce sulfoximines with enantiomeric ratios up to 98:2 acs.org. The extension of these catalytic systems to substrates like Benzoyl chloride, 4-(sulfinylamino)- could provide direct, enantioselective routes to a variety of chiral sulfinamides and their derivatives.

Organocatalysis represents another promising frontier. Researchers have developed a peptide-mimic phosphonium salt catalyst for the asymmetric skeletal reorganization of sulfoximines into S-stereogenic sulfinamides nih.gov. Furthermore, a cost-effective quinine-based organocatalyst has been shown to perform a unique enantioselective deoxygenation of S(VI) sulfonimidoyl chlorides to S(IV)-chiral sulfinimidate esters, where the catalyst plays a dual role in both reduction and stereoselective bond formation nih.gov. Applying these organocatalytic strategies to sulfinylamines could circumvent the need for transition metals while offering novel pathways to valuable chiral sulfur compounds.

| Catalyst System | Transformation Type | Key Features | Potential Application |

|---|---|---|---|

| Cobalt/Chiral Diphosphine | Reductive Arylation/Alkenylation of Sulfinylamines | High yields and excellent enantioselectivity for sulfinamide synthesis researchgate.net. | Asymmetric synthesis of aryl sulfinamides from aryl sulfinylamines. |

| Rhodium/Chiral Ligand | Asymmetric S-Alkylation of Sulfenamides | Low catalyst loadings (0.1 mol%) and high enantiomeric ratios (up to 98:2) acs.org. | Enantioselective synthesis of sulfoximines. |

| Peptide-Mimic Phosphonium Salt | Asymmetric Skeletal Reorganization | Transforms prochiral or racemic sulfoximines into chiral sulfinamides nih.gov. | Stereoselective diversification of sulfur-containing scaffolds. |

| Quinine Organocatalyst | Enantioselective Deoxygenation | Formal reductive transformation of S(VI) to S(IV) centers nih.gov. | Access to rarely explored enantioenriched sulfinimidate esters nih.gov. |

Exploration of One-Electron Approaches in Sulfinamide Synthesis

The exploration of radical-based, one-electron pathways is an emerging paradigm in synthesis, offering reactivity patterns complementary to traditional two-electron (ionic) chemistry. Photoredox catalysis, in particular, has opened doors to new bond-forming strategies under mild conditions.

A recently disclosed photocatalyzed approach enables the synthesis of highly functionalized sulfinamides by reacting N-sulfinylamines with Csp³-centered alkyl radicals generated from 1,4-dihydropyridines acs.org. This method is significant as it overcomes limitations of previous methods that were often restricted to aryl substituents or Grignard reagents with limited functional group tolerance acs.org. The resulting sulfinamides can be further transformed in one pot into valuable S(VI) derivatives like sulfonimidamides acs.org. Adapting this photoredox strategy for Benzoyl chloride, 4-(sulfinylamino)- would allow for the direct installation of complex alkyl groups, greatly expanding the accessible chemical space for drug discovery and materials science. This approach also showcases the potential for the late-stage functionalization of complex molecules acs.org.

Rational Design of Sulfinylamine Reagents with Tailored Reactivity Profiles

A significant barrier to the widespread adoption of sulfinylamines in synthesis has been their sensitivity to moisture, which can complicate their handling and purification nih.gov. However, research has shown that the stability and reactivity of the N=S=O moiety are strongly influenced by the substituent on the nitrogen atom nih.gov. This understanding has spurred the rational design of sulfinylamine reagents with tailored profiles, balancing stability for ease of handling with sufficient reactivity for synthetic applications acs.orgnih.gov.

For example, the Willis group has developed N-triisopropylsilyl sulfinylamine (TIPS-NSO) as a stable yet reactive reagent acs.orgnih.gov. This reagent smoothly reacts with a wide array of organometallic nucleophiles (organolithium, organomagnesium, and organozinc) to form primary sulfinamides after a simple desilylation step acs.orgacs.orgorganic-chemistry.org. This modular approach allows for the rapid synthesis of diverse (hetero)aryl, alkenyl, and alkyl primary sulfinamides, which are versatile precursors to sulfonimidamides acs.orgorganic-chemistry.org.

Another rationally designed reagent is N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which was developed for the direct synthesis of primary sulfonamides from organometallic reagents acs.org. The design, which replaced an aryl group with an electron-releasing tert-butyl group, resulted in a conveniently distillable liquid reagent that facilitates the synthesis of medicinally relevant heterocycles acs.org. Applying these design principles to aromatic sulfinylamines could lead to novel derivatives of Benzoyl chloride, 4-(sulfinylamino)- with enhanced stability or unique reactivity, making them more attractive as building blocks in complex synthesis.

| Reagent Name | Abbreviation | Key Design Feature | Primary Application | Reference |

|---|---|---|---|---|

| N-triisopropylsilyl sulfinylamine | TIPS-NSO | Bulky silyl group enhances stability and allows for mild deprotection. | Modular synthesis of primary sulfinamides from organometallics acs.orgorganic-chemistry.org. | acs.orgnih.gov |

| N-sulfinyl-O-(tert-butyl)hydroxylamine | t-BuONSO | Electron-releasing t-Bu group on oxygen for optimal reactivity. | Direct synthesis of primary sulfonamides acs.org. | acs.org |

| O-aryl-N-sulfinylhydroxylamine | BiPhONSO | Aryl leaving group on nitrogen enables generation of sulfinyl nitrene intermediates. | One-pot synthesis of sulfoximines and sulfonimidamides nih.gov. | nih.gov |

Integration of Computational Chemistry for Predictive Synthesis and Discovery

The synergy between computational chemistry and experimental synthesis is becoming indispensable for accelerating the discovery of new reactions and molecules eurofinsdiscovery.comresearchgate.net. In the context of sulfinylamine chemistry, computational tools can provide deep mechanistic insights, predict reactivity, and guide the rational design of catalysts and reagents.

Density Functional Theory (DFT) calculations, for example, have been used to elucidate the key migratory insertion step in cobalt-catalyzed enantioselective reactions of sulfinylamines, providing a theoretical basis for the observed stereoselectivity researchgate.net. Such computational modeling can help researchers prescreen potential catalysts and substrates, saving significant experimental time and resources mit.edu. By calculating the energy levels of reactant orbitals, researchers can predict which molecules are likely to react under specific conditions, such as those driven by a photocatalyst mit.edu.

Q & A

Basic: What are the standard synthetic routes for 4-(sulfinylamino)-benzoyl chloride, and how can reaction conditions be optimized?

Answer:

The synthesis of 4-(sulfinylamino)-benzoyl chloride typically involves:

- Thionyl chloride (SOCl₂) as a reagent for converting carboxylic acids or esters to acyl chlorides . For example, reacting 4-(sulfinylamino)-benzoic acid with SOCl₂ under anhydrous conditions yields the target compound.

- Phosphorus pentachloride (PCl₅) as an alternative chlorinating agent, though SOCl₂ is preferred due to its gaseous byproducts (SO₂, HCl), which simplify purification .

Optimization Tips:

- Moisture Control: Benzoyl chloride derivatives hydrolyze readily; use inert atmospheres (N₂/Ar) and dried solvents .

- Temperature: Moderate heating (40–60°C) improves reaction rates without promoting decomposition .

- Catalysts: Anhydrous AlCl₃ may enhance electrophilic substitution in Friedel-Crafts-type reactions .

Advanced: How do thermodynamic parameters influence the stability and reactivity of 4-(sulfinylamino)-benzoyl chloride in different solvents?

Answer:

Thermodynamic data, such as enthalpy of formation (ΔfH°) , provide insights into stability:

- ΔfH° (liquid): Reported values for related benzoyl chlorides range from -190.9 to -191.7 kJ/mol , suggesting moderate stability.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) stabilize the acyl chloride group via dipole interactions, reducing hydrolysis. Non-polar solvents (e.g., toluene) may improve electrophilic reactivity but require stringent moisture control .

Reactivity Considerations:

- The sulfinylamino group (-NHSO₂-) acts as an electron-withdrawing group, increasing electrophilicity at the carbonyl carbon . This enhances reactivity in nucleophilic acyl substitutions but may also accelerate hydrolysis.

Basic: What analytical techniques are recommended for characterizing 4-(sulfinylamino)-benzoyl chloride?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirms molecular weight (C₁₄H₁₂ClNO₃S; MW 309.77) and fragmentation patterns .

- FT-IR: Peaks at ~1770 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) .

- HPLC/Purity Analysis: Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>97% by GC) .

Advanced: How can researchers resolve contradictions in reported enthalpy values for benzoyl chloride derivatives?

Answer:

Discrepancies in thermodynamic data (e.g., ΔfH° variations of ±1.1 kJ/mol ) arise from:

- Methodological Differences: Calorimetry (Cm) vs. computational models .

- Sample Purity: Impurities (e.g., hydrolyzed byproducts) skew results. Validate purity via GC/HPLC before measurements .

- Solvent Interactions: Ensure solvent-free measurements or account for solvation effects .

Recommendation: Cross-reference data from NIST Standard Reference Databases and replicate experiments under controlled conditions .

Basic: What precautions are necessary during handling and storage of 4-(sulfinylamino)-benzoyl chloride?

Answer:

- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; vapors cause severe irritation .

- Storage: Keep in airtight, moisture-resistant containers under inert gas (argon). Temperatures <4°C minimize decomposition .

- Incompatibilities: Reacts violently with water, alcohols, and amines. Separate from bases and oxidizing agents .

Advanced: What role does the sulfinylamino group play in the compound’s reactivity during nucleophilic acyl substitutions?

Answer:

The sulfinylamino (-NHSO₂-) group:

- Electronic Effects: Withdraws electron density via resonance, increasing the electrophilicity of the carbonyl carbon. This accelerates reactions with nucleophiles (e.g., amines, alcohols) .

- Steric Effects: The bulky sulfonyl moiety may hinder access to the carbonyl site, requiring elevated temperatures or catalysts (e.g., DMAP) for efficient substitutions .

Case Study: In peptide coupling, the sulfinylamino group improves acylation rates but may necessitate protecting-group strategies for secondary amines .

Basic: How can researchers assess purity and identify side-products in synthesized 4-(sulfinylamino)-benzoyl chloride?

Answer:

- Side-Products: Common impurities include hydrolyzed benzoic acid derivatives or disulfoxide byproducts .

- Analytical Methods:

Advanced: How can computational chemistry predict reaction pathways for derivatives of 4-(sulfinylamino)-benzoyl chloride?

Answer:

- DFT Calculations: Model transition states and activation energies for reactions (e.g., amidation, hydrolysis) using software like Gaussian .

- Molecular Dynamics (MD): Simulate solvent effects and stability in polar vs. non-polar media .

- Databases: Leverage PubChem (CID: 37028890) and NIST Webbook for thermodynamic and spectroscopic benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.